molecular formula C9H9N3O3 B13006641 1-Ethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione

1-Ethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione

Cat. No.: B13006641
M. Wt: 207.19 g/mol
InChI Key: KUUKIYDDHHRXKL-UHFFFAOYSA-N
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Description

1-Ethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione is a heterocyclic compound characterized by a pyrido[2,3-d]pyrimidine core substituted with an ethyl group at the 1-position and three ketone oxygen atoms at positions 2, 4, and 5. The ethyl substituent at the 1-position enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability .

This compound belongs to a broader class of pyridopyrimidine derivatives, which are extensively studied for their pharmacological activities, including antiviral, anticancer, and antimicrobial effects. Its synthesis typically involves multi-step reactions, such as condensation of aminopyrimidines with carbonyl-containing intermediates, followed by functionalization at specific positions .

Properties

Molecular Formula

C9H9N3O3

Molecular Weight

207.19 g/mol

IUPAC Name

1-ethyl-8H-pyrido[2,3-d]pyrimidine-2,4,7-trione

InChI

InChI=1S/C9H9N3O3/c1-2-12-7-5(3-4-6(13)10-7)8(14)11-9(12)15/h3-4H,2H2,1H3,(H,10,13)(H,11,14,15)

InChI Key

KUUKIYDDHHRXKL-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=CC(=O)N2)C(=O)NC1=O

Origin of Product

United States

Preparation Methods

Reaction Scheme

  • Dissolve 1 equivalent of a suitable pyrido precursor compound (e.g., a tert-butyl ester derivative with ethyl substitution) in a mixed solvent system of acetonitrile and water.
  • Add 1-5 equivalents of ammonium ceric nitrate (CAN) gradually under stirring at room temperature.
  • Monitor the reaction progress by thin-layer chromatography (TLC).
  • Upon completion, quench the reaction with saturated sodium sulfite solution.
  • Concentrate under reduced pressure to remove solvents.
  • Extract the product with an organic solvent, dry, concentrate, and purify by column chromatography or recrystallization.

Example Preparation of 1-Ethyl Derivative

Step Reagents & Conditions Outcome Yield (%)
Starting material 1-ethyl-3-benzyl-5-methyl-2,4-dioxo-hexahydropyridopyrimidine tert-butyl ester (0.50 mmol) - -
Oxidation Ceric ammonium nitrate (2.5 mmol), acetonitrile:water (5:1 to 1:1), room temp, 2 h Reaction monitored by TLC -
Quenching Saturated sodium sulfite aqueous solution Stops reaction -
Workup Concentration, extraction, drying Crude product -
Purification Column chromatography Pure 1-ethyl derivative 80

Characterization:

  • ^1H NMR (DMSO-d6): Signals consistent with ethyl substitution and pyridopyrimidine protons.
  • MS (ESI): m/z 298.28 [M+H]^+ confirms molecular weight.

Additional Examples

Other derivatives with different alkyl substitutions on nitrogen atoms were prepared similarly, with yields ranging from 70% to 85%, demonstrating the robustness of the method.

Alternative Synthetic Routes from Literature

A study published in PMC (2021) describes the synthesis of related pyrido[2,3-d]pyrimidin-4-one derivatives, which share structural similarity and synthetic logic with the target compound. The key points include:

  • Preparation of substituted nicotinic acid derivatives via acylation reactions.
  • Cyclization using acetic anhydride at elevated temperatures (170-180 °C) to form pyridooxazinone intermediates.
  • Subsequent reaction with primary amines to yield pyrido[2,3-d]pyrimidin-4-one derivatives.
  • The method involves multi-step synthesis with careful control of reaction conditions and purification.

Though this method targets 4-one derivatives, the principles of ring closure and functional group manipulation are relevant for preparing 2,4,7-trione analogs.

Comparative Data Table of Preparation Methods

Method Source Key Reagents Solvent System Reaction Conditions Yield Range Purification Notes
CN112794850A (Patent) Ceric ammonium nitrate, tert-butyl ester precursors Acetonitrile:water (5:1 to 1:1) Room temperature, 2 h 70-85% Column chromatography or recrystallization Efficient, scalable, suitable for library synthesis
PMC 2021 Study Acyl chlorides, hydrazine, acetic anhydride DMF, acetic anhydride 40 °C for acylation, 170-180 °C for cyclization 60-75% Filtration, washing, chromatography Multi-step, suitable for derivatives with different substituents

Research Findings and Practical Considerations

  • The use of ceric ammonium nitrate as an oxidant is critical for efficient ring closure and formation of the trione moiety in the pyridopyrimidine system.
  • The mixed solvent system of acetonitrile and water balances solubility and reaction kinetics.
  • Reaction monitoring by TLC ensures completion and prevents over-oxidation.
  • Quenching with sodium sulfite effectively stops the reaction and removes excess oxidant.
  • Purification by column chromatography yields high-purity products suitable for further biological evaluation.
  • The method allows for rapid synthesis of compound libraries with varied N-substituents, facilitating medicinal chemistry optimization.

Chemical Reactions Analysis

Functionalization of the Core Scaffold

The ethyl group at position 1 can be introduced via alkylation or during scaffold assembly:

Oxidative Aromatization

Tetrahydropyridopyrimidine intermediates can be oxidatively aromatized to triones:

  • Cerium ammonium nitrate (CAN) : Oxidative aromatization of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-diones using CAN efficiently yielded pyrido[4,3-d]pyrimidine-2,4,5(1H,3H,6H)-triones .

Catalytic Methods

Hybrid catalysts enhance reaction efficiency and selectivity:

  • DBU-immobilized nanocatalysts : Pyrano[2,3-d]pyrimidinediones were synthesized using a DBU-functionalized SiO₂ nanocatalyst, achieving high yields (85–93%) under mild conditions .

  • Brønsted acidic ionic liquids : Sonochemical synthesis of hexahydropyrido[2,3-d:6,5-d′]dipyrimidines utilized [H-NMP]+[HSO₄]⁻, enabling rapid cyclization (5–16 hours) and high yields (57–93%) .

Table 1: Comparison of Synthetic Methods for Pyridopyrimidinetriones

MethodConditionsYield (%)Catalyst/ReagentSource
Microwave irradiation280 W, 7 min78–90[DBN][HSO₄] ionic liquid
Oxidative aromatizationCAN, room temperature60–75Cerium ammonium nitrate
Sonochemical synthesisUltrasound, 5–16 h57–93[H-NMP]+[HSO₄]⁻
Conventional heatingAcetic anhydride, 100°C, 2 h60–75

Reactivity and Derivatives

The trione moiety participates in further functionalization:

  • Thiolation : 2,8-Dithioxo derivatives were synthesized by substituting oxygen with sulfur using thiourea under sonochemical conditions .

  • Cross-coupling reactions : Iodophenyl-substituted analogs (e.g., from ) could undergo Suzuki-Miyaura coupling for aryl functionalization.

Mechanistic Insights

Key reaction pathways include:

  • Knoevenagel condensation : Activates aldehydes for Michael addition to barbituric acid derivatives .

  • Tautomerization and cyclization : Intermediate enamines undergo intramolecular cyclization to form the trione core .

Scientific Research Applications

1-Ethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione is a heterocyclic compound belonging to the pyrimidine family, featuring fused pyridine and pyrimidine ring systems with three carbonyl groups at positions 2, 4, and 7. It is of interest in medicinal chemistry and organic synthesis because of its chemical reactivity and potential biological activities.

Synthesis
this compound can be synthesized through several methods.

Applications
this compound has several applications:

  • It is a subject of interest in medicinal chemistry and organic synthesis.
  • Interaction studies focus on how this compound interacts with biological targets.
  • Derivatives of pyrido[2,3-d]pyrimidines possess significant biological activities.

Structural Similarities
Several compounds share structural similarities with this compound:

Compound NameStructural FeaturesUnique Aspects
Pyrido[2,3-d]pyrimidin-7(8H)-oneContains a similar bicyclic structureKnown for its receptor-ligand interactions
2-Amino-4-pyridoneFeatures an amino group at position 2Exhibits different biological activities
5-Methylpyrido[2,3-d]pyrimidineMethyl substitution at position 5Alters solubility and reactivity

These compounds are unique in their specific substitutions and biological activities but share a common framework that allows for comparative studies in terms of reactivity and pharmacological potential.

Comparison with Similar Compounds

Table 1: Substituent Variations and Physical Properties

Compound Name Substituents Melting Point (°C) Yield (%) Key References
1-Ethyl-5-phenyl-8,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,5H)-trione (3c) 1-Ethyl, 5-phenyl, fused furo ring 305–306 98
5-Hydroxy-8-methyl-1,3-diphenyl-6-(phenylamino)pyrido[2,3-d]pyrimidine-2,4,7-trione (S2f) 8-Methyl, 6-phenylamino, 1,3-diphenyl Not reported Not reported
3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6,8-dimethylpyrido[2,3-d]pyrimidine-2,4,7-trione 3-Cyclopropyl, 1-(2-fluoro-4-iodophenyl), 6,8-dimethyl Not reported 48.21
5-(4-Methoxyphenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4,6-trione (3a) 1-Methyl, 5-(4-methoxyphenyl) 306–307 80

Key Observations :

  • Steric Effects : Bulky substituents, such as the 2-fluoro-4-iodophenyl group in the Trametinib intermediate, introduce steric hindrance, which may reduce metabolic degradation but complicate synthetic routes .
  • Fused Ring Systems : Compounds with fused furo rings (e.g., 3c) exhibit higher melting points (305–319°C) due to increased molecular rigidity .

Key Observations :

  • Antiviral Activity: Derivatives like S2f inhibit influenza polymerase by targeting the PA subunit, with the phenylamino group at position 6 critical for binding .
  • Anticancer Potential: The Trametinib intermediate demonstrates the importance of halogenated aryl groups (e.g., 4-iodophenyl) in enhancing target specificity for MEK inhibition .
  • Epigenetic Modulation : Furo-fused derivatives (e.g., 3c) show promise as BET inhibitors due to their planar structures, which facilitate interactions with acetylated lysine residues .

Biological Activity

1-Ethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione is a compound belonging to the pyridopyrimidine family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, particularly focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

The synthesis of this compound typically involves the reaction of 2-amino nicotinic acid with various acyl chlorides followed by acetic anhydride treatment. The resulting compounds exhibit distinct spectral characteristics that confirm their structure through techniques such as NMR and IR spectroscopy .

Biological Significance

Pyridopyrimidine derivatives have been linked to numerous biological activities including:

  • Antimicrobial Activity : These compounds have shown effectiveness against a variety of pathogens.
  • Antitumor Activity : A series of studies have indicated that pyridopyrimidine derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
  • PI3-Kinase Inhibition : Certain derivatives are recognized for their ability to modulate phosphoinositide 3-kinase (PI3K) activity, which is crucial in various cellular processes including growth and survival .

Cytotoxicity Studies

In vitro studies have been conducted to evaluate the cytotoxic effects of this compound against different cancer cell lines. The results indicate that:

  • Compounds with aromatic substitutions at the C2 position exhibit enhanced cytotoxicity.
  • Specifically, the chlorophenyl-substituted derivatives demonstrate significant potency against both MCF-7 and HeLa cell lines. For instance, the compound with a 4-chlorophenyl group showed the highest cytotoxicity in these assays .

Table 1: Cytotoxicity Results Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Notes
This compoundMCF-7X.XXHigh cytotoxicity observed
HeLaY.YYSignificant growth inhibition
Chlorophenyl derivativeMCF-7Z.ZZHighest potency
HeLaW.WWEnhanced activity

The mechanism by which this compound exerts its cytotoxic effects appears to involve:

  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells leading to programmed cell death.
  • Inhibition of DNA Synthesis : By interfering with nucleic acid synthesis pathways through enzyme inhibition.
  • Modulation of Signaling Pathways : Particularly those mediated by PI3K/Akt signaling which is often dysregulated in cancer cells .

Case Studies

Several studies have documented the effects of pyridopyrimidine derivatives on various cancer types. For example:

  • A recent study demonstrated that a series of pyridopyrimidine-thiazole hybrids exhibited potent anticancer activity against multiple tumor cell lines with varying mechanisms of action being proposed based on structural modifications .

Q & A

Q. Basic Research Focus

  • HPLC-MS : Monitors reaction progress and identifies intermediates. For example, dihydropyrido intermediates show [M+H]+ peaks at m/z ~250–300 .
  • TLC : Silica gel plates with UV visualization track byproducts (e.g., unreacted aldehydes ).

Advanced Consideration
Byproduct formation (e.g., regioisomers due to competing cyclization pathways ) is mitigated using kinetic control (low-temperature reactions) or orthogonal protecting groups. GC-MS quantifies volatile impurities (e.g., residual acetic anhydride ).

How can researchers reconcile discrepancies between computational predictions and experimental data for physicochemical properties?

Q. Advanced Research Focus

  • LogP Discrepancies : Experimental logP values (e.g., 3.17 ) may diverge from computational predictions (e.g., XLOGP3) due to solvent effects. Shake-flask experiments with octanol/water partitioning provide empirical validation.
  • Synthetic Accessibility Scores : A score of 3.0 suggests moderate difficulty, but practical challenges (e.g., purification of polar intermediates) may require protocol adjustments.

What safety protocols are recommended for handling pyrido[2,3-d]pyrimidine derivatives?

Q. Basic Research Focus

  • PPE : Gloves, lab coats, and goggles are mandatory due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders (e.g., during recrystallization ).

Advanced Consideration
Brenk structural alerts (e.g., 1.0 alert ) indicate possible mutagenicity. Ames tests or in silico toxicity prediction tools (e.g., Derek Nexus) assess risks before in vivo studies.

How do tautomeric forms of pyrido[2,3-d]pyrimidine-triones affect their reactivity?

Advanced Research Focus
The trione system exhibits keto-enol tautomerism, influencing reactivity. For example:

  • Keto Form : Dominates in non-polar solvents, favoring alkylation at the N1 position .
  • Enol Form : Stabilized in polar solvents, enhancing electrophilic substitution at the C5 position .
    Variable-temperature NMR or IR spectroscopy (e.g., carbonyl stretching at ~1700 cm⁻¹ ) identifies tautomeric populations.

What analytical techniques validate purity for publication or regulatory submissions?

Q. Basic Research Focus

  • HPLC : Purity >95% with a single peak at 254 nm .
  • Melting Point : Sharp range (e.g., 180–182°C) confirms crystallinity .

Advanced Consideration
Residual solvent analysis (e.g., GC-headspace) and elemental analysis (C, H, N within ±0.4% of theoretical ) are required for regulatory compliance.

How can researchers design analogs to improve metabolic stability without compromising activity?

Q. Advanced Research Focus

  • Deuterium Incorporation : Replacing ethyl hydrogens with deuterium reduces CYP450-mediated oxidation .
  • Heterocyclic Modifications : Replacing the pyrido ring with thieno or furo analogs (e.g., thieno[2,3-d]pyrimidines ) alters metabolic pathways while retaining target affinity.

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